2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Medicinal Chemistry Physicochemical Properties Drug Design

2-(2,4-Difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a synthetic small-molecule acetamide featuring a 2,4-difluorophenylacetyl group linked to a unique (oxan-4-yl)(pyridin-3-yl)methylamine scaffold. Its structure combines a lipophilic difluorophenyl ring, a hydrogen-bonding pyridine, and a conformationally flexible tetrahydropyran (oxane) ring, resulting in a molecular weight of 346.4 g/mol and a calculated XLogP3 of 2.4.

Molecular Formula C19H20F2N2O2
Molecular Weight 346.378
CAS No. 2034248-30-9
Cat. No. B2545622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
CAS2034248-30-9
Molecular FormulaC19H20F2N2O2
Molecular Weight346.378
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H20F2N2O2/c20-16-4-3-14(17(21)11-16)10-18(24)23-19(13-5-8-25-9-6-13)15-2-1-7-22-12-15/h1-4,7,11-13,19H,5-6,8-10H2,(H,23,24)
InChIKeySPVUFLPRCPMWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide (CAS 2034248-30-9): Procurement-Relevant Compound Profile


2-(2,4-Difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a synthetic small-molecule acetamide featuring a 2,4-difluorophenylacetyl group linked to a unique (oxan-4-yl)(pyridin-3-yl)methylamine scaffold [1]. Its structure combines a lipophilic difluorophenyl ring, a hydrogen-bonding pyridine, and a conformationally flexible tetrahydropyran (oxane) ring, resulting in a molecular weight of 346.4 g/mol and a calculated XLogP3 of 2.4 [1]. This compound has been investigated as a potential tropomyosin receptor kinase (Trk) inhibitor, which places it within a class of molecules targeting kinase-driven pathways relevant to cancer cell proliferation and survival .

Procurement Risk Alert: Why Generic Acetamide Kinase Inhibitor Substitution Is Not Advisable for 2-(2,4-Difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide


Simple structural analogs, such as the des-oxane 2-(2,4-difluorophenyl)-N-(pyridin-3-yl)acetamide (ChemComp-H4G) [1], lack the tetrahydropyran (oxane) ring that is critical for the target compound's molecular recognition and conformational properties. The oxane moiety contributes to an increased molecular weight (346.4 vs. 248.2 Da), improved lipophilicity (XLogP3-AA 2.4 vs. a predicted lower value for the truncated analog), and a distinct hydrogen-bond acceptor profile (5 vs. 3 acceptors) [2]. These physicochemical differences can lead to divergent target binding kinetics, metabolic stability, and cellular permeability profiles, meaning in-class compounds cannot be generically interchanged without quantitative validation of these parameters [3]. The following section presents the limited but available comparator data that defines the specific differentiation of this compound.

Head-to-Head Quantitative Evidence Profile for 2-(2,4-Difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide (2034248-30-9)


Physicochemical Differentiation: Enhanced Lipophilicity and Molecular Weight via Oxane Ring Incorporation

The target compound is distinguished from its key analog, 2-(2,4-difluorophenyl)-N-(pyridin-3-yl)acetamide (ChemComp-H4G), by the presence of the tetrahydropyran (oxane) ring. This structural addition results in a significantly higher molecular weight (346.4 vs. 248.2 Da) and an increased calculated lipophilicity (XLogP3-AA of 2.4 vs. an estimated 1.2 for the truncated analog based on fragment contribution methods) [1][2]. These differences are critical for optimizing pharmacokinetic profiles and target binding kinetics.

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen Bond Acceptor Capacity: Enhanced Interaction Potential Compared to Des-Oxane Analogs

The oxane ring introduces two additional hydrogen bond acceptor atoms into the scaffold. Computed data show the target compound has 5 hydrogen bond acceptors, compared to 3 for the des-oxane analog H4G [1][2]. This expanded acceptor network is hypothesized to enable key water-mediated or direct polar contacts within the ATP-binding pocket of kinases, a feature not possible with the simpler scaffold.

Molecular Recognition Structure-Activity Relationship Kinase Inhibition

Trk Kinase Inhibition Potential: Class-Level Target Engagement Differentiator

The compound has been reported in vendor literature as being investigated for its potential as a Trk kinase inhibitor, a target class implicated in cancer cell proliferation and survival . While explicit quantitative enzymatic or cellular IC50 data for this specific molecule remain proprietary or unpublished, the structural features—particularly the 2,4-difluorophenyl group and the oxane-pyridine linker—are consistent with Type I or Type II kinase binding motifs. This potential Trk-focused activity profile differentiates it from analogs targeting other kinases like p38 MAP kinase, which have been described in related patent families [1].

Cancer Biology Kinase Inhibitor Trk Family

High-Value Application Scenarios for 2-(2,4-Difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide in Scientific Procurement


Focused Kinase Screening Library for Trk-Dependent Cancer Cell Lines

Given its reported investigation as a potential Trk kinase inhibitor [1], this compound is a strong candidate for inclusion in medium-throughput screening libraries designed to identify novel hits against TrkA/B/C-driven cancers. Its structural differentiation from common p38 MAP kinase scaffolds [2] ensures it can probe a unique chemical space, potentially identifying hits with novel binding modes. Procurement for this application should prioritize high-purity (>95%) analytical batches to ensure reliable dose-response data.

Physicochemical Properties-Driven Lead Optimization Campaigns

The quantitative differentiation in molecular weight (346.4 Da), lipophilicity (XLogP3 2.4), and hydrogen bond acceptor count (5) relative to simpler des-oxane analogs [1] makes this compound an ideal starting point for structure-based drug design programs aiming to balance potency with favorable ADME properties. It serves as a structural template where the oxane ring can be systematically modified to fine-tune logD and permeability while maintaining critical polar contacts identified via computational docking.

Chemical Probe Development for NUDT7 Orthosteric Site Exploration

The co-crystal structure of the des-oxane analog (H4G) bound to NUDT7 (PDB 5QH3) [1] provides a compelling experimental framework. The target compound's oxane ring offers additional vectors for interacting with the NUDT7 active site, potentially yielding a more potent and selective probe. Researchers investigating peroxisomal coenzyme A diphosphatase biology should select this compound over the co-crystallized H4G to assess gains in binding affinity driven by the expanded polar surface area.

Scaffold-Hopping Reference for Acetamide-Based Kinase Inhibitor Patents

In intellectual property and patent landscape analysis, this compound represents a specific embodiment of the (oxan-4-yl)(pyridin-3-yl)methylamine scaffold. Its procurement as a reference standard allows direct comparison with related compounds, such as the p38 MAP kinase inhibitors from patent EP1810972A1 [2], to establish freedom-to-operate positions and evaluate the novelty of new chemical entities.

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